N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide
CAS No.: 1421528-63-3
Cat. No.: VC6692473
Molecular Formula: C16H18FNO3
Molecular Weight: 291.322
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421528-63-3 |
|---|---|
| Molecular Formula | C16H18FNO3 |
| Molecular Weight | 291.322 |
| IUPAC Name | N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C16H18FNO3/c1-10-9-13(11(2)21-10)15(19)7-8-18-16(20)12-5-3-4-6-14(12)17/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20) |
| Standard InChI Key | QYXGHIYOMUNUCX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC=C2F)O |
Introduction
Key Molecular Details:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FNO₃ |
| Molecular Weight | 279.31 g/mol |
| Functional Groups | Amide, Furan, Hydroxyl, Fluorobenzene |
| IUPAC Name | N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-fluorobenzamide |
The presence of the furan ring and fluorine substitution is notable for enhancing biological activity and chemical stability.
Synthesis
The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide involves multi-step organic reactions. The general process includes:
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Formation of the Furan Ring:
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The furan ring is synthesized through cyclization reactions involving precursors like aldehydes or ketones.
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Attachment of the Hydroxypropyl Chain:
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The hydroxypropyl group is introduced via alkylation or hydroxylation reactions.
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Amide Coupling:
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The final step involves coupling the hydroxypropyl-furan intermediate with 2-fluorobenzoic acid or its derivatives using coupling agents like carbodiimides.
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Reaction Conditions:
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Controlled temperature to avoid side reactions.
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Use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
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Catalysts or activating agents for efficient bond formation.
Biological Activity and Mechanism of Action
The compound's biological activity stems from its structural features:
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Furan Ring: Known for antimicrobial and antifungal properties.
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Fluorine Substitution: Enhances lipophilicity, improving membrane permeability and binding affinity to biological targets.
Potential Mechanisms:
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Interaction with enzymes or receptors via hydrogen bonding or hydrophobic interactions.
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Modulation of cellular pathways related to inflammation or cell proliferation.
Further studies are required to confirm specific molecular targets and pathways.
Applications in Medicinal Chemistry
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide has potential applications in several fields:
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Pharmaceutical Development:
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The compound may serve as a lead molecule in designing drugs targeting microbial infections or inflammatory diseases.
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Biological Research:
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Its unique functional groups make it a candidate for studying enzyme-ligand interactions.
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Future Research Directions
To fully understand the potential of this compound, further research should focus on:
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Comprehensive biological assays to identify therapeutic targets.
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Optimization of synthetic routes for higher yield and purity.
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Evaluation of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
This exploration highlights the importance of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide as a promising compound in medicinal chemistry due to its unique structural features and potential applications in drug development.
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